molecular formula C11H14ClN B7890686 2-(1H-inden-3-yl)ethan-1-amine hydrochloride

2-(1H-inden-3-yl)ethan-1-amine hydrochloride

Cat. No.: B7890686
M. Wt: 195.69 g/mol
InChI Key: QAMRTZJFPSJMLC-UHFFFAOYSA-N
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Description

2-(1H-inden-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H14ClN It is a derivative of indene, a bicyclic hydrocarbon, and contains an amine group attached to the ethane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-inden-3-yl)ethan-1-amine hydrochloride typically involves the reaction of indene with ethylamine under specific conditions. One common method includes the following steps:

    Indene Preparation: Indene is synthesized from the dehydrogenation of indan.

    Amination Reaction: Indene is reacted with ethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to form 2-(1H-inden-3-yl)ethan-1-amine.

    Hydrochloride Formation: The amine product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Indene: Large-scale dehydrogenation of indan.

    Catalytic Amination: Use of high-pressure reactors for the amination reaction.

    Purification and Crystallization: The product is purified through crystallization and converted to its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-(1H-inden-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of indene ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(1H-inden-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1H-inden-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethan-1-amine: An indole derivative with similar structural features.

    2-(7-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride: A brominated indole derivative.

    2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride: A methoxy-substituted indene derivative.

Uniqueness

2-(1H-inden-3-yl)ethan-1-amine hydrochloride is unique due to its specific indene structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3H-inden-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c12-8-7-10-6-5-9-3-1-2-4-11(9)10;/h1-4,6H,5,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMRTZJFPSJMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=CC=CC=C21)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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